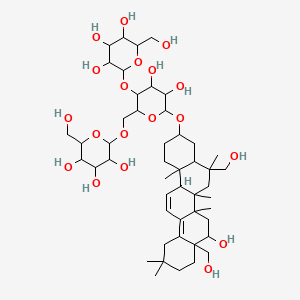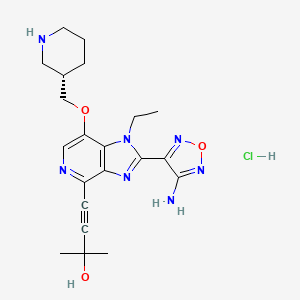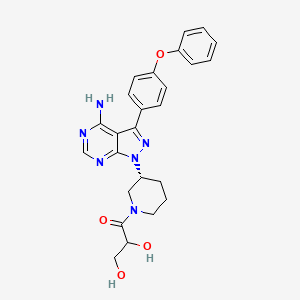
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid” are not available, trifluoromethyl groups can generally be introduced into molecules through various methods . For instance, one method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN .Applications De Recherche Scientifique
Synthesis and Characterization
Peptidomimetics and Biologically Active Compounds : 5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been used in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. This application is particularly valuable in overcoming the challenges posed by the Dimroth rearrangement, utilizing ruthenium-catalyzed cycloaddition for efficient synthesis (Ferrini et al., 2015).
Functional Derivatives Synthesis : The chemistry of 1,2,4-triazole-3-thione derivatives, including those containing 5-trifluoromethyl, is an area of active investigation due to their practical value across various fields like pharmacy and photography. The introduction of fluorine-containing substituents, as seen in 5-trifluoromethyl derivatives, is noted for enhancing lipophilicity and reducing toxicity, marking its significance in the synthesis of functional derivatives (Holovko-Kamoshenkova et al., 2020).
Highly Functionalized CF3-1,2,3-Triazoles : The compound has been utilized in reactions with sodium azide to produce highly functionalized CF3-1,2,3-triazoles. This process is instrumental in creating 3-[5-(trifluoromethyl)-1,2,3-triazol-4-yl]cinnamic acids and their monoethyl esters, showcasing the compound's versatility in organic synthesis (Usachev et al., 2011).
Biological and Chemical Properties
Heterocyclic Systems Functionalization : In the realm of heterocyclic systems, the 5-trifluoromethyl moiety is noted for its nucleophilic character and ability to significantly influence chemical reactions, as demonstrated in the interaction with propargyl bromide. This highlights its role in the strategic modification of compounds to enhance their biological activity and overall value (Holovko-Kamoshenkova et al., 2020).
Antimicrobial Activity : Some derivatives of 1,2,3-triazoles, incorporating the trifluoromethyl group, have been synthesized and evaluated for their antimicrobial properties. The study demonstrates the compound's potential in developing antimicrobial agents, indicating its broader implications in medical and pharmaceutical research (Holla et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-8-1(2(11)12)9-10-3/h(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNIGPMFGXDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202948 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-4H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
944897-41-0 |
Source


|
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


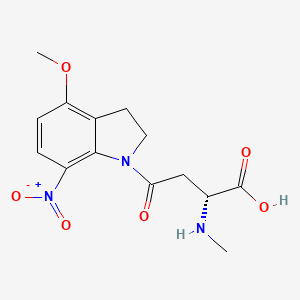
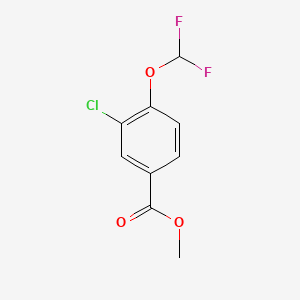

![(7R,8S,9S,10R)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraacetat](/img/no-structure.png)
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
